N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide
Description
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-14(18)16-9-11-8-15(19)17(10-11)12-4-6-13(20-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYUBVCIEYLRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Propionamide Moiety: The final step involves the formation of the propionamide group through an amidation reaction using propionyl chloride and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinone and propionamide moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 388.5 g/mol
- CAS Number : 954655-56-2
The structural formula indicates a complex arrangement that may contribute to its biological activities. The presence of the methoxyphenyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Anticoagulant Activity
Research has highlighted the potential of compounds similar to N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide in anticoagulation therapy. For instance, derivatives of this compound have been studied for their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. A related compound demonstrated high potency and selectivity for factor Xa, indicating that modifications in the structure can lead to significant therapeutic effects in managing thrombotic disorders .
Anticonvulsant Effects
Studies have indicated that certain derivatives of the pyrrolidine scaffold exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways. The incorporation of the methoxyphenyl group may enhance these effects by improving lipophilicity and blood-brain barrier penetration .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory activities. In vitro studies suggest that it may inhibit key signaling pathways involved in inflammation, such as MAPK/NF-κB pathways. This could make it a candidate for treating various inflammatory conditions, including neurodegenerative diseases like Alzheimer's .
Case Study 1: Factor Xa Inhibition
A study focused on the synthesis and evaluation of a series of compounds based on the pyrrolidine structure demonstrated that modifications could yield potent inhibitors of factor Xa. The findings suggest that this compound could serve as a lead compound for developing new anticoagulants with improved pharmacokinetic profiles .
Case Study 2: Anticonvulsant Activity Evaluation
In a separate investigation, researchers synthesized various derivatives and tested their anticonvulsant activity using animal models. The results indicated that specific modifications to the pyrrolidine ring significantly enhanced efficacy, suggesting that this compound could be further explored in clinical settings for epilepsy treatment .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the pyrrolidinone and propionamide moieties may interact with polar or hydrogen-bonding sites. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone and Piperidine Derivatives
- Target Compound: Core: Pyrrolidinone (5-membered lactam ring). Substituents: 4-Methoxyphenyl at position 1, methylpropanamide at position 3. Hypothesized Applications: Receptor targeting (e.g., FPRs) or neuroinflammation imaging (inferred from analogs) .
- N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (): Core: Piperidine (6-membered amine ring). Substituents: Phenyl and methoxymethyl groups. Formula: C₁₆H₂₄N₂O₂.
Pyrazole-Containing Propanamides
- (S)-N-(3-((1-(3,4-Dichlorophenyl)...propanamide (): Core: Pyrazole (5-membered aromatic ring with two adjacent nitrogens). Substituents: 3,4-Dichlorophenyl, pyridinyl, and methylsulfonamido groups. Properties: Melting point 126–127°C; synthesized in 60% yield.
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide () :
Dihydropyrimidinone Derivatives
- 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide (): Core: Dihydropyrimidinone (6-membered ring with two nitrogens and a ketone). Substituents: 4-Bromophenyl and phenylethyl groups. Crystallography: Triclinic crystal system (space group P1), $ V = 1004.0 \, \text{Å}^3 $, highlighting planar aromatic interactions .
- N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (): Core: Dihydropyrimidinone with cyclohexyl and p-tolyl groups. Crystallography: High-precision X-ray data ($ R = 0.048 $), confirming steric effects of bulky substituents .
Radiopharmaceutical Tracers
Structural and Functional Data Table
Key Research Findings
- Structural Rigidity: Pyrrolidinone and dihydropyrimidinone cores enhance conformational stability, critical for receptor binding .
- Substituent Effects : Methoxyaryl groups (e.g., 4-methoxyphenyl) improve lipophilicity and bioavailability, as seen in PET tracers .
- Synthetic Feasibility : Pyrazole derivatives achieve moderate yields (e.g., 60%), suggesting scalable routes for analogs .
Biological Activity
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide, with the CAS number 954628-22-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 338.4 g/mol. The structure includes a pyrrolidinone ring, a methoxyphenyl group, and a propanamide moiety, contributing to its diverse biological activities.
Research indicates that this compound interacts with various molecular targets, including receptors involved in pain modulation and inflammation pathways. Its mechanism may involve:
- TRPM8 Activation : This transient receptor potential channel is implicated in sensory perception and pain modulation. Compounds targeting TRPM8 have shown promise in analgesic applications.
- Inhibition of Inflammatory Pathways : Studies suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Antinociceptive Effects
Several studies have highlighted the antinociceptive effects of this compound. For instance, it has been observed to significantly reduce pain responses in animal models, comparable to established analgesics.
Anti-inflammatory Properties
The compound has demonstrated potent anti-inflammatory effects in vitro and in vivo. It effectively reduced levels of nitric oxide (NO) and inflammatory markers in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antinociceptive | Significant pain reduction in models | |
| Anti-inflammatory | Reduced NO and cytokine levels | |
| Cytotoxicity | Moderate effects on cancer cell lines |
Case Studies
- Pain Management Study : In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test.
- Inflammation Model : A study examining the compound's effects on LPS-stimulated macrophages showed a significant decrease in TNF-alpha and IL-6 production, supporting its role as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling pyrrolidinone derivatives with propanamide precursors. For example, Scheme 3 in outlines a protocol using ethanol and piperidine as a base at 0–5°C for 2 hours to synthesize structurally analogous compounds. Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and maintaining low temperatures minimizes side reactions like hydrolysis of the oxopyrrolidin ring. Crystallization in non-polar solvents (e.g., ethyl acetate/hexane) can improve purity .
Q. How can the crystalline structure of this compound be resolved, and what insights does X-ray diffraction provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. demonstrates triclinic crystal systems (space group P1) for similar propanamide derivatives, with lattice parameters (e.g., a = 7.147 Å, b = 12.501 Å) and torsion angles revealing conformational flexibility. Data collection using a Bruker SMART CCD detector with graphite-monochromated radiation (e.g., Mo-Kα) ensures resolution of hydrogen-bonding networks, which stabilize the 5-oxopyrrolidin core .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays is recommended. highlights thienopyrimidinone derivatives tested for binding affinity via competitive inhibition assays. For cellular activity, use IC50 determination in disease-relevant cell lines (e.g., cancer or inflammatory models) with positive controls like staurosporine .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these predictions?
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address this by measuring metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). mentions cell permeability studies using Caco-2 monolayers to assess absorption. If in vivo efficacy is low, consider prodrug derivatization of the 4-methoxyphenyl group to enhance bioavailability .
Q. How does the stereochemistry of the pyrrolidin-3-ylmethyl group affect pharmacological activity, and what methods separate enantiomers?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. describes enantiomer-specific NMR analysis (1H NOESY) to confirm configurations. For activity comparison, test each enantiomer in receptor-binding assays. The 5-oxopyrrolidin ring’s R or S configuration may alter hydrogen-bonding with targets, as seen in ’s fluorophenyl-pyrrolidinecarboxamide derivatives .
Q. What analytical techniques quantify trace impurities in synthesized batches, and how are thresholds established?
- Methodological Answer : High-resolution LC-MS (e.g., Q-TOF) identifies impurities ≥0.1%. uses PubChem-derived InChI keys and HPLC (≥98% purity) for quality control. For regulatory compliance, follow ICH guidelines, setting impurity limits via accelerated stability studies (40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
